1-(4-fluorophenyl)-1-ethanone O-(6-fluoro-2-pyridinyl)oxime
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Overview
Description
1-(4-fluorophenyl)-1-ethanone O-(6-fluoro-2-pyridinyl)oxime is a chemical compound that features both fluorophenyl and pyridinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-1-ethanone O-(6-fluoro-2-pyridinyl)oxime typically involves the reaction of 1-(4-fluorophenyl)-1-ethanone with hydroxylamine hydrochloride in the presence of a base to form the oxime. This intermediate is then reacted with 6-fluoro-2-pyridinecarboxaldehyde under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)-1-ethanone O-(6-fluoro-2-pyridinyl)oxime can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of nitriles or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-fluorophenyl)-1-ethanone O-(6-fluoro-2-pyridinyl)oxime has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-1-ethanone O-(6-fluoro-2-pyridinyl)oxime involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-fluorophenyl)-1-ethanone oxime
- 6-fluoro-2-pyridinyl oxime
- 1-(4-chlorophenyl)-1-ethanone O-(6-chloro-2-pyridinyl)oxime
Uniqueness
1-(4-fluorophenyl)-1-ethanone O-(6-fluoro-2-pyridinyl)oxime is unique due to the presence of both fluorophenyl and pyridinyl groups, which can impart distinct chemical and biological properties. The dual fluorine substitution may enhance its stability and reactivity compared to similar compounds.
Biological Activity
1-(4-fluorophenyl)-1-ethanone O-(6-fluoro-2-pyridinyl)oxime, with the CAS number 338786-33-7, is a compound that has garnered interest in various biological studies due to its potential pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C13H10F2N2O
- Molecular Weight : 248.23 g/mol
- Boiling Point : 338.3 ± 52.0 °C (predicted)
- Density : 1.20 ± 0.1 g/cm³ .
Research indicates that compounds similar to this compound may exhibit biological activities through several mechanisms:
- Antioxidant Activity : Compounds containing fluorinated phenyl groups have been shown to possess antioxidant properties, potentially reducing oxidative stress in cells.
- Inhibition of Cancer Cell Proliferation : Similar derivatives have demonstrated the ability to inhibit cancer cell growth by inducing apoptosis and affecting cell cycle regulation.
- Signal Pathway Modulation : Some studies suggest that these compounds can interfere with critical signaling pathways involved in cancer progression, such as the Notch-AKT pathway .
Anticancer Activity
A notable study investigated the effects of a related compound, ZQL-4c, which contains a similar fluorophenyl structure. It was found to significantly inhibit the proliferation of breast cancer cells (MCF-7 and MDA-MB-231) through:
- Induction of G2/M phase arrest.
- Increased production of reactive oxygen species (ROS), leading to apoptosis.
- Inhibition of Notch-AKT signaling pathways .
The IC50 values for ZQL-4c against MCF-7 and MDA-MB-231 cells were reported as follows:
Cell Line | IC50 (24h) | IC50 (48h) |
---|---|---|
MCF-7 | 2.96 µmol/L | 1.06 µmol/L |
MDA-MB-231 | 0.80 µmol/L | 0.67 µmol/L |
SK-BR-3 | 1.21 µmol/L | 0.79 µmol/L |
These findings suggest that compounds with a similar structure to this compound could be promising candidates for anticancer therapies .
Inflammatory Response
Another area of research has focused on the anti-inflammatory properties of related compounds. For instance, certain derivatives have shown significant inhibition of cyclooxygenase (COX) enzymes, which are pivotal in inflammatory processes. The selectivity and potency against COX enzymes indicate potential therapeutic applications in treating inflammatory diseases .
Case Studies
Several case studies have highlighted the biological activities associated with compounds structurally related to this compound:
- Breast Cancer Treatment : A study demonstrated that derivatives with similar functional groups effectively reduced tumor size in animal models by inducing apoptosis and inhibiting tumor growth through oxidative stress mechanisms .
- Pain Management : Research into other fluorinated compounds has shown promising analgesic effects, suggesting that this class of compounds may also offer pain relief through anti-inflammatory pathways .
Properties
IUPAC Name |
(E)-1-(4-fluorophenyl)-N-(6-fluoropyridin-2-yl)oxyethanimine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2N2O/c1-9(10-5-7-11(14)8-6-10)17-18-13-4-2-3-12(15)16-13/h2-8H,1H3/b17-9+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTSMPCWVGJNSTB-RQZCQDPDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC1=NC(=CC=C1)F)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\OC1=NC(=CC=C1)F)/C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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